molecular formula C21H22N4O3S B5418024 4-[3-(Butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]-2-methoxyphenol

4-[3-(Butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]-2-methoxyphenol

Cat. No.: B5418024
M. Wt: 410.5 g/mol
InChI Key: SOKGVCXCXKZFRN-UHFFFAOYSA-N
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Description

The compound “4-[3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-methoxyphenol” is a complex organic molecule that contains several functional groups and rings, including a 1,2,4-triazine ring , a benzoxazepine ring, and a butylthio group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through condensation reactions or cyclization reactions . For example, 1,2,4-triazine derivatives can be synthesized through a variety of methods, including condensation of dicarbonyl compounds with hydrazine .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple ring structures and functional groups. The 1,2,4-triazine ring is a six-membered ring with three nitrogen atoms . The benzoxazepine is a fused ring system containing a seven-membered ring fused with a benzene ring .


Chemical Reactions Analysis

1,2,4-Triazine derivatives have been reported to undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .

Future Directions

The future research directions for this compound would depend on its biological activity. Given the wide range of activities exhibited by 1,2,4-triazine derivatives , it could be of interest in the development of new pharmaceuticals.

Properties

IUPAC Name

4-(3-butylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl)-2-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S/c1-3-4-11-29-21-23-20-18(24-25-21)14-7-5-6-8-15(14)22-19(28-20)13-9-10-16(26)17(12-13)27-2/h5-10,12,19,22,26H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOKGVCXCXKZFRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=CC(=C(C=C4)O)OC)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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